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Compound of Interest

(1R,2R)-cyclopropane-1,2-
Compound Name:
dicarboxylic acid

Cat. No.: B1587890

The incorporation of small, rigid structural motifs is a cornerstone of modern medicinal
chemistry. Constraining the conformational flexibility of a molecule can lead to significant
improvements in binding affinity, selectivity, and metabolic stability.[1] The cyclopropane ring,
as the smallest cycloalkane, is an exemplary scaffold for achieving this rigidity. Its inherent
strain and well-defined stereochemistry make it a powerful tool for creating analogues of
bioactive molecules, locking them into a conformation that is optimal for receptor or enzyme
binding.[1]

Among cyclopropane derivatives, (1R,2R)-cyclopropane-1,2-dicarboxylic acid stands out. As
the trans-enantiomer of 1,2-cyclopropanedicarboxylic acid, it presents its two carboxylic acid
groups in a defined spatial arrangement, making it an effective mimic for various biological
substrates and a versatile starting material for more complex chemical entities. Its application
has been particularly notable in the development of enzyme inhibitors, where its structure can
effectively probe active site topographies and mimic enzymatic transition states.[2]

Isomeric Specificity: Identification and
Nomenclature

A frequent point of confusion is the correct identification of the various stereoisomers of
cyclopropane-1,2-dicarboxylic acid. The molecule exists in three distinct forms: a pair of trans
enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S), which is achiral).
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Accurate research and procurement depend on using the correct identifier for the specific

isomer of interest.

Isomer

Stereochemistry

Common Name

CAS Number

(1R,2R)-

(+)-trans-1,2-

Not uniquely

assigned; often

cyclopropane-1,2- trans Cyclopropanedicarbox )
] ) ) ] ) grouped with the
dicarboxylic acid ylic acid
racemate.
(-)-trans-1,2-
(1S,2S)-cyclopropane- )
trans Cyclopropanedicarbox  14590-54-6[3]

1,2-dicarboxylic acid

ylic acid

(x)-trans-
cyclopropane-1,2-

dicarboxylic acid

trans (racemate)

trans-1,2-
Cyclopropanedicarbox

ylic acid

1489-58-3[4][5]

(1R,2S)-
cyclopropane-1,2-

dicarboxylic acid

cis (meso)

cis-1,2-
Cyclopropanedicarbox

ylic acid

696-74-2[6]

Note on CAS Numbers: While the (1S,2S) enantiomer and the cis and trans racemates have

distinct CAS numbers, the (1R,2R) isomer is often not assigned a unique number in major

databases and may be referenced under the general or racemic trans identifier.[7] Researchers

should exercise diligence in sourcing and characterization to ensure enantiomeric purity.

Caption: Stereoisomers of cyclopropane-1,2-dicarboxylic acid.

Physicochemical Properties

The utility of (1R,2R)-cyclopropane-1,2-dicarboxylic acid is rooted in its distinct chemical and

physical properties.
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Property Value Source
Molecular Formula CsHeOa4 [7]
Molecular Weight 130.10 g/mol [4]
Appearance White to off-white solid [6]
Melting Point 139-141 °C (for cis isomer) [6]
pKax 3.33 [6]
pKaz 6.47 [6]
Solubility Slightly soluble in water and 61[6]

methanol

The key structural feature is the strained three-membered ring, which forces the C-C-C bond
angles to ~60°. This strain influences the reactivity of adjacent bonds and fixes the orientation
of the two carboxyl groups relative to each other, a critical feature for its function as a molecular
scaffold.

Synthesis and Chiral Resolution

Obtaining enantiomerically pure (1R,2R)-cyclopropane-1,2-dicarboxylic acid is a non-trivial
synthetic challenge that typically involves two main stages: the synthesis of the racemic trans
mixture and its subsequent resolution.

Synthesis of Racemic trans-1,2-
Cyclopropanedicarboxylic Acid

A common laboratory-scale synthesis involves the reaction of a malonic ester derivative with a
dihaloethane, followed by hydrolysis and decarboxylation.[9] More advanced methods may use
catalytic cyclopropanation of alkenes.[10]

Chiral Resolution

Resolution of the racemic trans mixture is the most critical step for isolating the desired (1R,2R)
enantiomer. This is typically achieved through diastereomeric salt formation or enzymatic
methods.
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Protocol: Resolution via Diastereomeric Salt Formation

This protocol is based on the classical method of resolving a racemic acid using a chiral base.
The choice of the resolving agent is critical; it must form diastereomeric salts with differing
solubilities to allow for separation by fractional crystallization.

Causality: The principle behind this technique is the conversion of a mixture of enantiomers into
a mixture of diastereomers. Enantiomers have identical physical properties, making them
inseparable by standard means. Diastereomers, however, have different physical properties,
including solubility. By reacting the racemic acid with a single enantiomer of a chiral base (e.qg.,
a chiral amine), two diastereomeric salts are formed: [(1R,2R)-acid ¢ (R)-base] and [(1S,2S)-
acid * (R)-base]. The difference in their crystal lattice energies leads to different solubilities,
allowing one to crystallize preferentially.

Step-by-Step Methodology:

e Salt Formation: Dissolve racemic trans-cyclopropane-1,2-dicarboxylic acid in a suitable
solvent (e.g., ethanol or an ethanol/water mixture).

e Add Resolving Agent: Add a stoichiometric amount (e.g., 0.5 to 1.0 equivalents) of a chiral
resolving agent, such as d-N-benzyl-2-aminobutanol, to the solution.[11]

» Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to
cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of
the solution. The rate of cooling is crucial for obtaining high-purity crystals.

« |solation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of
cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

 Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify the
mixture with a strong acid, such as hydrochloric acid (HCI), to a low pH (e.g., pH=1).[11] This
protonates the carboxylate and the chiral amine.

o Extraction: The free (1R,2R)-cyclopropane-1,2-dicarboxylic acid can then be extracted
from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate.
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 Purification and Verification: Dry the organic extract over an anhydrous salt (e.g., MgSOa),
filter, and remove the solvent under reduced pressure. The enantiomeric excess (e.e.) of the
final product must be verified using chiral HPLC or by measuring its optical rotation.
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Caption: Workflow for chiral resolution via diastereomeric salt formation.
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Applications in Drug Development and Research

The primary application of (1R,2R)-cyclopropane-1,2-dicarboxylic acid is in the design of
enzyme inhibitors and receptor ligands.

O-Acetylserine Sulfhydrylase (OASS) Inhibition

OASS is an enzyme found in bacteria and plants that catalyzes the final step in cysteine
biosynthesis.[12] As this enzyme is absent in mammals, it represents a promising target for the
development of novel antibiotics.[2]

Mechanism of Action: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as
inhibitors of OASS from pathogens like Salmonella typhimurium.[12][13] The rigid cyclopropane
backbone acts as a scaffold that positions the carboxylate groups to interact with key residues
in the enzyme's active site. This binding can either directly block substrate access or induce a
conformational change that inactivates the enzyme. The dicarboxylic acid moiety often mimics
the binding of the natural substrate, O-acetylserine.
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Caption: Schematic of inhibitor binding to the OASS active site.

Other Therapeutic Targets

The cyclopropane dicarboxylic acid scaffold has been explored for other therapeutic uses:
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» 3-Methylaspartase Inhibition: As transition-state analogues.[2]

o Leukotriene Ca Synthase Inhibition: For potential use in treating respiratory and inflammatory
diseases.[14]

e Succinate Receptor Agonists: For studying metabolic signaling pathways.[6]

Conclusion

(1R,2R)-cyclopropane-1,2-dicarboxylic acid is more than a simple chemical reagent; it is a
precision tool for molecular design. Its value lies in the conformational rigidity imparted by the
cyclopropane ring, which allows for the creation of potent and selective modulators of biological
targets. A thorough understanding of its stereochemistry, synthesis, and resolution is essential
for any researcher aiming to exploit its properties. As the demand for novel therapeutics with
improved pharmacological profiles continues to grow, the strategic application of scaffolds like
(1R,2R)-cyclopropane-1,2-dicarboxylic acid will undoubtedly play an increasingly crucial role
in the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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